

Application Notes and Protocols for the Rhodium-Catalyzed Synthesis of Lysergol

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Compound of Interest

Compound Name: Lysergol

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These application notes provide a detailed overview and experimental protocols for the synthesis of (+)-**Lysergol**, a key ergot alkaloid, with a specific focus on the pivotal rhodium-catalyzed [3+2] annulation for the construction of the indole core. This late-stage indole formation strategy offers an efficient route to **Lysergol** and its analogs, which are valuable compounds for investigating serotonin receptor activity.

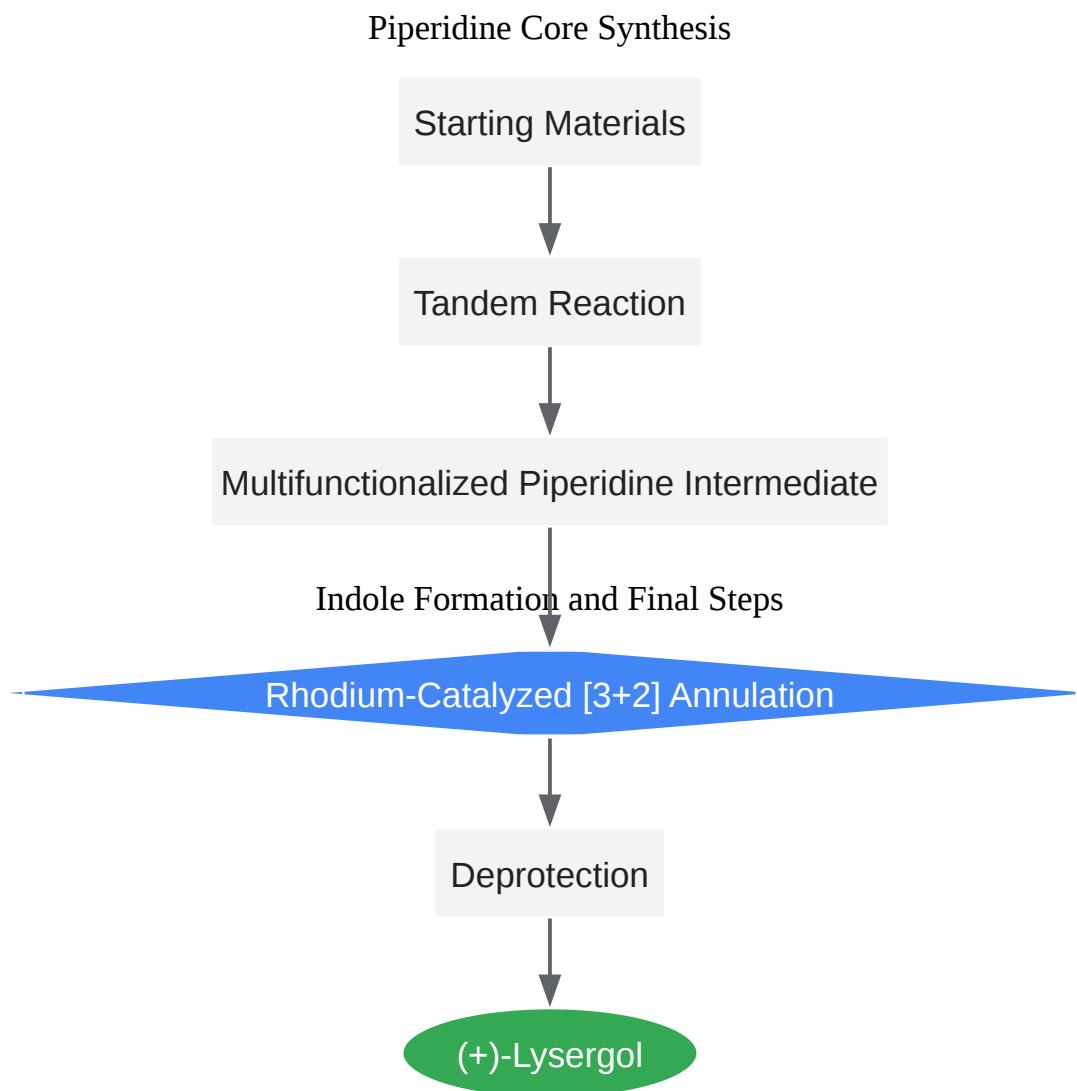
Introduction

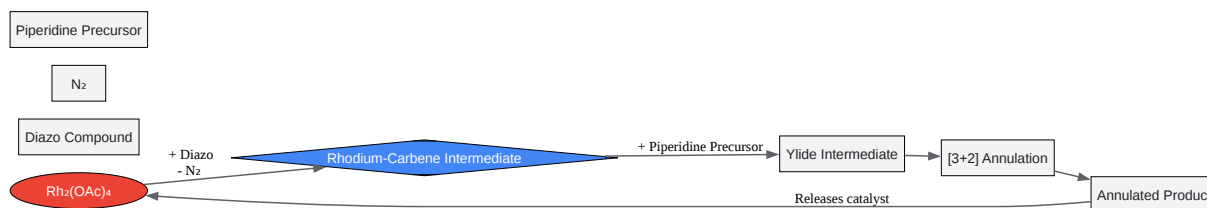
Lysergol is a naturally occurring ergot alkaloid found in certain fungi and morning glory seeds. Unlike its more famous derivative, lysergic acid diethylamide (LSD), **Lysergol** is non-hallucinogenic but interacts with various serotonin receptors, making it and its synthetic analogs important tools in medicinal chemistry and pharmacology.^[1] The synthesis of the complex tetracyclic ergoline skeleton of **Lysergol** has been the subject of extensive research. A notable advancement in this area is the late-stage construction of the indole ring system via a rhodium-catalyzed [3+2] annulation, as demonstrated in the total synthesis of (+)-**Lysergol**.^[1] This approach allows for the efficient assembly of the ergoline core from advanced piperidine intermediates.

Overall Synthetic Strategy

The synthesis of (+)-**Lysergol** commences with the construction of a highly functionalized piperidine skeleton through a tandem reaction sequence. The key final step to complete the

tetracyclic ergoline structure is a rhodium-catalyzed [3+2] annulation, which forms the indole moiety. The general workflow is depicted below.





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References

- 1. pubs.acs.org [pubs.acs.org]
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